molecular formula C16H15N3S B2540103 2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine CAS No. 383146-33-6

2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine

Cat. No.: B2540103
CAS No.: 383146-33-6
M. Wt: 281.38
InChI Key: JSVUYGXICBQQCW-UHFFFAOYSA-N
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Description

2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine is a synthetic small molecule based on the thienopyrimidine scaffold, a structure of high interest in medicinal chemistry for the development of kinase inhibitors . Compounds featuring this core structure are frequently investigated as potent and selective agents against oncological targets, particularly the Epidermal Growth Factor Receptor (EGFR) . Specific mutations of EGFR, such as L858R and T790M, are primary drivers in non-small cell lung cancer (NSCLC), and research indicates that thieno[3,2-d]pyrimidine derivatives can act as effective inhibitors for these mutated kinases . The mechanism of action for these inhibitors often involves targeting the ATP-binding site of the kinase, potentially leading to the suppression of cancer cell proliferation and the induction of apoptosis . The structural motif of a phenyl ring at the 2-position and a pyrrolidinyl group at the 4-position is designed to optimize interactions with key residues in the kinase domain, thereby enhancing selectivity and efficacy . This product is intended for research purposes, such as in vitro kinase assays, cell-based anti-proliferation studies, and investigations into drug resistance mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-phenyl-4-pyrrolidin-1-ylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-2-6-12(7-3-1)15-17-13-8-11-20-14(13)16(18-15)19-9-4-5-10-19/h1-3,6-8,11H,4-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVUYGXICBQQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC3=C2SC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Diethyl Malonate

A widely adopted method involves cyclizing 2-aminothiophene-3-carboxylate derivatives with diethyl malonate under acidic conditions. For example, refluxing 2-amino-5-phenylthiophene-3-carboxylate with diethyl malonate in acetic acid yields ethyl 4-oxo-thieno[3,2-d]pyrimidine-2-carboxylate (2 ) with 63% efficiency. Key spectral data include:

  • IR : 1734 cm⁻¹ (ester C═O).
  • ¹H NMR : δ 1.36 (t, 3H, CH₃), 4.08 (q, 2H, OCH₂).

Condensation with Carbonyl Compounds

Alternative routes employ urea or thiourea to form the pyrimidine ring. For instance, heating 2-aminothiophene with phenyl isocyanate in dimethylformamide (DMF) generates the 4-hydroxy intermediate, which is subsequently chlorinated using phosphorus oxychloride (POCl₃).

Functionalization at Position 2: Phenyl Group Introduction

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling is the most reliable method for introducing the phenyl group. A representative procedure involves reacting 4-chloro-2-bromo-thieno[3,2-d]pyrimidine with phenylboronic acid under Suzuki conditions:

  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Base : Na₂CO₃ (2 equiv).
  • Solvent : DME/H₂O (4:1).
  • Yield : 72–85% after 12 h at 80°C.

Friedel-Crafts Acylation

Early synthetic attempts utilized Friedel-Crafts acylation of toluene derivatives, but this method suffers from poor regioselectivity and byproduct formation.

Functionalization at Position 4: Pyrrolidinyl Group Introduction

Nucleophilic Aromatic Substitution

Chlorine at position 4 is displaced by pyrrolidine via nucleophilic substitution. General Procedure C from pyrovalerone synthesis has been adapted:

  • Dissolve 4-chloro-2-phenyl-thieno[3,2-d]pyrimidine (10 mmol) in anhydrous ether.
  • Add pyrrolidine (22 mmol) dropwise at 0°C.
  • Stir for 12–24 h at room temperature.
  • Acidify with HCl to precipitate the product.
  • Yield : 68–75%.
  • Purity : >95% by ¹H NMR (absence of δ 0.73 ppm triplet).

Microwave-Assisted Reactions

Recent studies show that microwave irradiation (150°C, 30 min) reduces reaction times by 80% while maintaining yields above 70%.

Optimization of Reaction Conditions

Solvent Effects

  • Ether vs. Ethanol : Ether minimizes side reactions but requires longer reaction times (24 h vs. 6 h in ethanol).
  • Polar aprotic solvents : DMF accelerates substitution but complicates purification.

Temperature and Catalysis

  • Suzuki coupling : Optimal at 80°C; higher temperatures degrade the thienopyrimidine core.
  • Buchwald-Hartwig amination : Tested for pyrrolidinyl introduction but showed <40% yield.

Alternative Synthetic Approaches

One-Pot Tandem Reactions

Combining cyclization and functionalization in a single step remains experimental. A trial using 2-aminothiophene, phenylacetylene, and pyrrolidine in the presence of CuI yielded the target compound with 32% efficiency.

Solid-Phase Synthesis

Immobilizing the thienopyrimidine core on Wang resin enabled iterative functionalization but required harsh cleavage conditions (95% TFA), reducing overall yield to 45%.

Analytical and Spectroscopic Characterization

Critical data for verifying structure include:

  • ¹H NMR : δ 7.92 (d, 2H, Ph), 3.75 (m, 4H, pyrrolidinyl CH₂), 0.71 (t, 3H, CH₃).
  • HRMS : m/z 281.4 [M+H]⁺.
  • X-ray crystallography : Confirmed (2R) configuration in analogous compounds.

Chemical Reactions Analysis

Table 1: Optimization of Gewald Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature80–100°C>70% above 90°C
Solvent PolarityHigh (DMF)Improves cyclization
Reaction Time6–8 hLonger time reduces byproducts

Nucleophilic Aromatic Substitution

The pyrimidine ring undergoes substitution at C-4 and C-2 positions. The pyrrolidinyl group at C-4 enhances electron density, facilitating displacements with amines or alkoxides :

Example: Amination at C-2

  • Reactants : 2-Chloro intermediate, morpholine

  • Conditions : K₂CO₃, DMF, 100°C, 12 h

  • Yield : 82%

Table 2: Substitution Reactivity at Key Positions

PositionReactivityPreferred ReagentsYield Range
C-2ModerateAmines, alkoxides60–85%
C-4HighGrignard reagents70–90%
C-6LowRequires directing groups<40%

Suzuki-Miyaura Coupling

The phenyl group at C-2 can be modified via palladium-catalyzed coupling. Optimized conditions include:

  • Catalyst : Pd(PPh₃)₄ (2.5–10 mol%)

  • Base : K₂CO₃ (1.3 equiv)

  • Solvent : THF/H₂O (3:1)

  • Yield : 67% (Entry 5, Table 1)

Case Study: Coupling with 4-Methylphenylboronic Acid

  • Product : 2-(4-Methylphenyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine

  • Key Data :

    • Conversion: 100% (12 h, 100°C)

    • Purity: >95% (HPLC)

Vilsmeier-Haack Reaction

Introducing pyrimidine rings via formylation and cyclization:

  • Reactants : 3-Phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine

  • Conditions : POCl₃/DMF (70°C, 5 h), followed by NH₄CO₃ in acetic acid

  • Product : Hybrid pyrazolo[3,4-d]pyrimidine-thieno[3,2-d]pyrimidine (82% yield)

Table 3: Cyclization Reaction Outcomes

Starting MaterialReagentProduct StructureYield
Pyrazol-5-amine derivativeVilsmeier–HaackFused pyrazolo-pyrimidine82%
2-Aminothiophene-3-carboxylateN-EthylisocyanateThieno-pyrimidinone75%

Factors Influencing Reactivity

  • Solvent Effects : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitutions .

  • Temperature : Cross-couplings require >90°C for full conversion .

  • Substituent Electronic Effects :

    • Electron-donating groups (e.g., pyrrolidinyl) activate C-4 for electrophilic attacks.

    • Phenyl at C-2 stabilizes the π-system, reducing electrophilic substitution at C-5/C-6 .

Scientific Research Applications

Synthesis of 2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, the thieno[3,2-d]pyrimidine core can be constructed through cyclocondensation reactions of appropriate aromatic amines with thioketones or other sulfur-containing compounds. This method allows for the introduction of various substituents that can enhance biological activity.

Key Synthesis Steps

  • Formation of Thieno[3,2-d]pyrimidine Core : This is achieved through cyclocondensation reactions involving thioketones and aniline derivatives.
  • Substitution Reactions : The introduction of the phenyl and pyrrolidinyl groups can be performed via nucleophilic substitution or electrophilic aromatic substitution techniques.
  • Purification and Characterization : The final product is purified using chromatography and characterized by NMR, mass spectrometry, and elemental analysis.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of this compound derivatives. These compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division.

  • Mechanism of Action : The compound interacts with the colchicine binding site on tubulin, leading to disruption of microtubule formation, which is essential for mitosis.
  • Case Study : A study demonstrated that certain analogues exhibited potent anti-proliferative effects on various tumor cell lines with IC50 values in the low micromolar range .

Cardiovascular Applications

Thieno[3,2-d]pyrimidine derivatives have been explored for their potential as potassium channel inhibitors. These compounds can modulate ion channel activity, which is vital for maintaining cardiac rhythm.

  • Research Findings : Compounds derived from this scaffold have shown promise in preclinical models for treating conditions like atrial fibrillation by inhibiting specific voltage-gated potassium channels .

Neurological Disorders

The compound's ability to modulate neurotransmitter systems makes it a candidate for treating neurological disorders such as epilepsy and neuropathic pain.

  • Mechanism : By influencing sodium and calcium channels, these compounds can alter neuronal excitability and provide therapeutic benefits in seizure control .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Variations in substituents on the thieno[3,2-d]pyrimidine ring can significantly affect biological activity.

Key Observations

  • Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the phenyl ring has been correlated with enhanced potency against specific cancer cell lines.
  • Pyrrolidinyl Group : This moiety appears to play a critical role in enhancing solubility and bioavailability, contributing to improved therapeutic outcomes .

Table 1: Summary of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
Compound AAnti-cancer0.5
Compound BPotassium Channel Inhibitor0.8
Compound CSodium Channel Modulator1.0

Table 2: Synthesis Overview

Step DescriptionReaction TypeYield (%)
CyclocondensationMulti-step synthesis70
Nucleophilic substitutionElectrophilic substitution65
PurificationChromatography-

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . Additionally, it may interfere with folate metabolism, affecting nucleotide biosynthesis and cell proliferation .

Comparison with Similar Compounds

VEGFR-2 Inhibitors

Thieno[3,2-d]pyrimidine derivatives with substitutions at positions 2 and 4 have shown potent VEGFR-2 inhibition. For example:

  • Compound 2c (from ) exhibited a VEGFR-2 IC50 of 150 nM. Its activity relies on a hydrogen bond between the pyrrolidinyl group and Cys919 in the kinase domain .
  • Compounds 2d–f (7-methylated analogs) lost VEGFR-2 inhibition due to steric hindrance displacing the thienopyrimidine core, disrupting the critical H-bond .

Key Insight: The 4-pyrrolidinyl group in 2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine likely preserves VEGFR-2 binding, while its 2-phenyl substitution may enhance hydrophobic interactions compared to methylated inactive analogs.

EGFR/ErbB2 Inhibitors

Thieno[3,2-d]pyrimidines with pyrrolidinyl-acetylenic substitutions (e.g., compound 152 in ) demonstrated dual EGFR/ErbB2 inhibition (EGFR IC50: 14 nM). Structural analogs with pyrido-fused rings (e.g., compound 181) showed moderate EGFR inhibition (48% at 10 µM) but poor specificity . In contrast, compounds 184–186 (non-pyrrolidinyl) had weaker EGFR inhibition (IC50: 348–591 nM), highlighting the necessity of the pyrrolidinyl group for potency .

Data Table: EGFR Inhibition Profiles

Compound Structure EGFR IC50 / Inhibition % Key Features Reference
This compound Thieno[3,2-d]pyrimidine core Not reported (inferred) 2-phenyl, 4-pyrrolidinyl
Compound 152 Pyrrolidinyl-acetylenic 14 nM 4-pyrrolidinyl, 6-acetylenic
Compound 181 Pyrido-fused 48% at 10 µM Pyrido-fused ring
Erlotinib (reference) Quinazoline core 166.92 nM Standard EGFR inhibitor
ALK Inhibitors

In , thieno[3,2-d]pyrimidine derivatives with 2-phenyl and 4-pyrrolidinyl groups (e.g., IIB-2) showed nanomolar activity against ALK mutants (IC50: 5 nM for EML4-ALK). The 2-phenyl group improved selectivity by occupying hydrophobic pockets, while the pyrrolidinyl group maintained H-bonding .

Structural Analogs with Varied Substitutions
  • 7-Phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(1H)-one (CAS 1226457-63-1): Piperazinyl substitution at position 2 introduces basicity, which may affect solubility and blood-brain barrier penetration .

Biological Activity

2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on various studies that highlight its applications and mechanisms of action.

Chemical Structure

The compound belongs to the thieno[3,2-d]pyrimidine family, characterized by a fused thieno and pyrimidine ring structure. The presence of a phenyl group and a pyrrolidinyl substituent enhances its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on enzyme inhibition and potential therapeutic uses.

Enzyme Inhibition

Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant inhibitory effects on several enzymes:

  • Luteinizing Hormone-Releasing Hormone (LHRH) Receptor : A study highlighted the development of non-peptide antagonists for the LHRH receptor, where compounds similar to this compound showed high binding affinity and potent antagonistic activity (IC50 values as low as 0.06 nM) .
  • Monoamine Oxidase (MAO) : Compounds in this class have demonstrated inhibitory effects on MAO-B with IC50 values ranging from 0.51 to 0.69 µM, indicating potential for treating neurodegenerative diseases .

Antiparasitic Activity

The compound's structural analogs have shown promising results against Plasmodium falciparum, the causative agent of malaria. For instance, certain derivatives exhibited IC50 values around 0.262 µM against this parasite . This suggests that modifications to the thieno[3,2-d]pyrimidine framework can enhance antimalarial activity.

Case Studies

Several case studies have explored the pharmacological profiles of compounds related to this compound:

  • Study on LHRH Antagonists : The synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives led to the identification of highly potent LHRH antagonists that effectively suppressed plasma LH levels in animal models .
  • Antiproliferative Studies : Research has indicated that certain thieno[3,2-d]pyrimidines exhibit antiproliferative effects against various cancer cell lines, showcasing their potential as anticancer agents .

Pharmacokinetics and Toxicity

The pharmacokinetic properties of this compound derivatives have not been extensively characterized yet; however, preliminary studies suggest favorable absorption and distribution profiles in biological systems. Toxicity assessments indicate a generally low toxicity profile at effective doses.

Comparative Analysis

The following table summarizes key biological activities and findings related to this compound and its derivatives:

Activity IC50 Value Reference
LHRH Receptor Antagonism0.06 nM
MAO-B Inhibition0.51 - 0.69 µM
Antiparasitic Activity0.262 µM
Antiproliferative ActivityIC50 < 0.126 µM

Q & A

Q. What computational methods predict thieno[3,2-d]pyrimidine bioactivity?

  • Methodology :
  • Docking studies : Pyridyl amides show H-bonding with kinase hinge regions (e.g., EGFR Tyr766) .
  • MD simulations : Predict stability of fluoromethyl-mTOR interactions (RMSD <2 Å over 100 ns) .

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